molecular formula C15H21FN2 B14166212 2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-

2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-

Cat. No.: B14166212
M. Wt: 248.34 g/mol
InChI Key: HOHNOSNADKTQRS-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[45]decane,2-[(4-fluorophenyl)methyl]- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Scientific Research Applications

2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- stands out due to its specific fluorophenyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C15H21FN2

Molecular Weight

248.34 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-2,6-diazaspiro[4.5]decane

InChI

InChI=1S/C15H21FN2/c16-14-5-3-13(4-6-14)11-18-10-8-15(12-18)7-1-2-9-17-15/h3-6,17H,1-2,7-12H2

InChI Key

HOHNOSNADKTQRS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCN(C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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